N-Benzyloxycarbonyl Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester
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Overview
Description
N-Benzyloxycarbonyl Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester is a complex organic compound known for its applications in various scientific fields It is characterized by its unique structure, which includes benzyloxycarbonyl, aminocaproic, and nitrilotriacetic acid moieties, along with three tert-butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester typically involves multiple steps, starting with the protection of the amino group of aminocaproic acid using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce free amines .
Scientific Research Applications
N-Benzyloxycarbonyl Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, while the nitrilotriacetic acid moiety can chelate metal ions, making it useful in various biochemical applications. The tert-butyl ester groups provide stability and solubility to the compound .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl Aminocaproic Acid: Lacks the nitrilotriacetic acid and tert-butyl ester groups.
N-Benzyloxycarbonyl Nitrilotriacetic Acid: Does not contain the aminocaproic moiety.
Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester: Missing the benzyloxycarbonyl group
Uniqueness
N-Benzyloxycarbonyl Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester is unique due to its combination of protective, chelating, and stabilizing groups, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-[6-(phenylmethoxycarbonylamino)hexanoylamino]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N3O9/c1-34(2,3)46-30(41)24-39(25-31(42)47-35(4,5)6)28(32(43)48-36(7,8)9)20-15-17-22-37-29(40)21-14-11-16-23-38-33(44)45-26-27-18-12-10-13-19-27/h10,12-13,18-19,28H,11,14-17,20-26H2,1-9H3,(H,37,40)(H,38,44)/t28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUUSLGZROGYBV-NDEPHWFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCCCNC(=O)CCCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N3O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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